[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
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Overview
Description
[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a synthetic organic compound that features a pyrrolidine ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the reaction of 1-methylpyrrolidine with glycine derivatives under controlled conditions. One common method includes the use of N-methylpyrrolidine and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with similar biological activity.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
N-Methylpyrrolidine: A precursor in the synthesis of [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURLGNVDSYFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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